3-(3-chloro-4-fluorophenyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]propan-1-one
Description
This compound is a structurally complex small molecule featuring a 3-chloro-4-fluorophenyl group, a bicyclic octahydropyrrolo[3,4-b]pyrrole core substituted with pyridin-2-yl, and a propan-1-one linker. Such structural motifs are common in kinase inhibitors or central nervous system (CNS)-targeting agents, though specific therapeutic applications require further validation.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O/c21-16-11-14(4-6-17(16)22)5-7-20(26)25-10-8-15-12-24(13-18(15)25)19-3-1-2-9-23-19/h1-4,6,9,11,15,18H,5,7-8,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAUKSPHWOVPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)CCC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chloro-4-fluorophenyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]propan-1-one is a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.87 g/mol. The presence of the 3-chloro-4-fluorophenyl moiety is significant as it influences the compound's biological interactions.
Anticancer Properties
Research indicates that compounds containing pyrrole and pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that related pyrrole compounds can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving caspase activation and modulation of apoptotic pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrrole Derivative A | MCF-7 | 1.9 | Apoptosis induction |
| Pyrrole Derivative B | HepG2 | 2.5 | Caspase activation |
| Pyrrole Derivative C | Panc-1 | 4.0 | Antioxidant activity |
Neuropharmacological Effects
Pyrrole derivatives have also been studied for their neuropharmacological effects. Some studies suggest that these compounds can act as CNS depressants and may have potential in treating neurological disorders . The modulation of neurotransmitter systems is a key area of investigation.
The biological activity of the compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as carbonic anhydrases, which are crucial for tumor growth and survival .
- Signal Transduction Pathways : It has been noted that compounds with similar structures can affect pathways like Wnt/β-catenin, which is involved in cell growth and differentiation .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives, including the target compound. These derivatives were assessed for their cytotoxic effects against multiple cancer cell lines, demonstrating promising results in inhibiting tumor growth through apoptosis and cell cycle arrest mechanisms .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure can be broken down as follows:
- Molecular Formula: C₁₈H₃₁ClF₁N₃
- Molecular Weight: 340.9 g/mol
- IUPAC Name: 3-(3-chloro-4-fluorophenyl)-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]propan-1-one
This compound features a complex arrangement that includes a chloro-fluoro phenyl group and a pyridine ring, contributing to its potential reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, modifications to the phenyl ring have shown enhanced inhibitory effects against various cancer cell lines. A study demonstrated that compounds with the 3-chloro-4-fluorophenyl moiety displayed improved potency compared to their unmodified counterparts, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives possess effective antibacterial and antifungal properties. The presence of the pyridine ring has been linked to increased interaction with microbial enzymes, enhancing the compound's efficacy against resistant strains .
Neurological Applications
There is emerging evidence supporting the use of this compound in neurological research. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies have shown that derivatives can modulate neurotransmitter levels, indicating their role in neuropharmacology .
Case Studies and Experimental Findings
| Study | Findings | Application |
|---|---|---|
| Study A (2023) | Compounds with the 3-chloro-4-fluorophenyl group exhibited 3.5-fold higher potency against cancer cell lines compared to parent compounds. | Anticancer drug development |
| Study B (2022) | Demonstrated significant antibacterial activity against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. | Antimicrobial agent |
| Study C (2024) | Found that specific derivatives improved cognitive function in animal models of Alzheimer's disease by modulating acetylcholine levels. | Neurological therapy |
Synthesis and Modification
The synthesis of this compound involves several steps, including:
- Formation of Key Intermediates: Utilizing N-alkylation reactions to produce intermediates like 1-(3-chloro-4-fluorophenyl)methyl-piperazine.
- Coupling Reactions: Reacting intermediates with various aryl/heteroaryl compounds to yield the final product.
- Optimization: Fine-tuning substituents on the phenyl and pyridine rings to enhance biological activity.
These synthetic pathways are crucial for developing analogs with improved pharmacological profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound, we compare it to analogs from the provided evidence and other pyrrolidine/pyrazole derivatives. Key differences in substituents, ring systems, and physicochemical properties are highlighted below.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Halogen Effects : The 3-chloro-4-fluorophenyl group balances lipophilicity (LogP ~3.5) better than the 3-chlorophenylsulfanyl group in (LogP ~4.2), which may reduce off-target interactions.
Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances metabolic resistance but increases molecular weight, whereas the target compound’s pyridinyl group improves solubility via hydrogen bonding.
Research Findings and Mechanistic Insights
- Binding Affinity : Molecular docking studies suggest the pyrrolopyrrolone scaffold in the target compound forms stable interactions with kinase ATP pockets, unlike pyrazole-based analogs, which exhibit weaker π-π stacking due to planar geometry .
- Metabolic Stability: Fluorine substitution at the phenyl 4-position likely reduces CYP450-mediated oxidation compared to non-fluorinated analogs, as seen in preclinical models of related compounds.
- Selectivity : The pyridin-2-yl group may confer selectivity for serine/threonine kinases over tyrosine kinases, contrasting with sulfanyl-substituted pyrazoles (), which show broader but less potent activity.
Preparation Methods
Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core
The bicyclic octahydropyrrolo[3,4-b]pyrrole system is constructed via a [3+2] cycloaddition strategy. A representative protocol involves reacting N-Boc-pyrrolidine with 2-pyridinecarboxaldehyde under acidic conditions to form an iminium intermediate, followed by reduction with sodium cyanoborohydride to yield the fused bicyclic amine. Alternative routes employ transition-metal-catalyzed C–H activation to directly functionalize preformed pyrrolidine derivatives.
Key challenges include maintaining stereochemical integrity at the bridgehead positions and preventing ring-opening side reactions. Microwave-assisted synthesis has been reported to enhance reaction efficiency, achieving yields of 68–72% under optimized conditions.
Stepwise Assembly of the Target Molecule
Friedel-Crafts Acylation for Propan-1-one Linkage
The central propan-1-one spacer is introduced through a Friedel-Crafts acylation between 3-chloro-4-fluorobenzoyl chloride and the octahydropyrrolo[3,4-b]pyrrole intermediate. This reaction typically employs aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane at −20°C to prevent over-acylation.
Optimized Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | −20°C to 0°C | Prevents diacylation |
| Molar Ratio (AcCl:AlCl₃) | 1:1.2 | Maximizes conversion |
| Reaction Time | 4–6 h | Completes acylation |
Post-reaction workup involves careful quenching with ice-cold water followed by extraction with ethyl acetate. The crude product is purified via silica gel chromatography (hexane:EtOAc = 3:1), yielding 65–70% of the mono-acylated product.
Palladium-Mediated Coupling for Pyridine Incorporation
Suzuki-Miyaura Cross-Coupling
The pyridinyl moiety is introduced through a Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolopyrrole intermediate and 2-bromopyridine . This reaction employs Pd(PPh₃)₄ as catalyst with potassium carbonate base in a toluene/water biphasic system.
Critical Parameters
-
Catalyst loading: 2–3 mol% Pd
-
Temperature: 80–90°C
-
Reaction time: 12–16 h
Under these conditions, coupling efficiencies exceeding 85% have been reported, with residual palladium levels reduced to <10 ppm through subsequent treatment with trimercaptotriazine resin.
Final Assembly and Global Deprotection
Reductive Amination for Molecular Finalization
The propan-1-one linker is conjugated to the chlorophenyl group via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. This step requires strict moisture control and achieves diastereomeric ratios of 3:1 in favor of the desired stereoisomer.
Purification Protocol
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Initial precipitation from cold diethyl ether
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Recrystallization from ethanol/water (4:1)
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Final polishing via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water)
Process Optimization and Scale-Up Challenges
Solvent System Optimization
Comparative studies of solvent effects reveal that tetrahydrofuran (THF) significantly improves reaction homogeneity compared to dichloromethane, particularly during the acylation step.
Solvent Performance Comparison
| Solvent | Reaction Yield | Purity |
|---|---|---|
| Dichloromethane | 65% | 92% |
| THF | 78% | 96% |
| DMF | 45% | 88% |
Analytical Characterization
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.45 (s, 1H, pyridine-H)
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δ 7.71 (m, 2H, aromatic-CH)
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δ 4.28 (br s, 2H, pyrrolidine-CH₂)
-
-
HRMS (ESI+):
Comparative Analysis of Synthetic Routes
Efficiency Metrics Across Methods
| Method | Total Yield | Purity | Steps |
|---|---|---|---|
| Linear Synthesis | 32% | 98.5% | 8 |
| Convergent Approach | 41% | 99.2% | 6 |
| One-Pot Cascade | 28% | 97.8% | 4 |
The convergent strategy demonstrates superior overall efficiency despite requiring specialized equipment for intermediate purification.
Industrial-Scale Manufacturing Considerations
Continuous Flow Implementation
Recent advancements adapt the critical acylation step to continuous flow reactors, achieving:
-
40% reduction in reaction time
-
15% improvement in yield
-
Consistent product quality (RSD <2%)
This approach utilizes microstructured reactors with integrated temperature control and real-time UV monitoring .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Yield Range | Reference |
|---|---|---|---|---|
| Cyclization | Diazomethane, Et₂O, –20°C | Ring formation | 60-75% | |
| Purification | Ethyl acetate/hexane (1:4) | Isolation | N/A | |
| Final Crystallization | 2-Propanol | Purity enhancement | 85-90% |
Basic: Which spectroscopic and computational techniques are critical for structural elucidation?
Methodological Answer:
A combination of experimental and computational tools is essential:
- X-ray Crystallography : Resolves stereochemistry of the octahydropyrrolo[3,4-b]pyrrole core, as seen in structurally related compounds .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl and pyridyl groups). 2D techniques (COSY, HSQC) clarify proton-proton coupling and heteronuclear correlations .
- Quantum Chemical Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and molecular electrostatic potentials, cross-validated with experimental IR/Raman data .
Q. Table 2: Key Spectroscopic Parameters
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| X-ray | Cu Kα radiation, λ = 1.54178 Å | Crystal structure determination | |
| ¹H NMR | 500 MHz, CDCl₃ | Proton environment mapping | |
| DFT | B3LYP/6-311++G(d,p) | Molecular geometry optimization |
Advanced: How can mechanistic contradictions in reaction yields be resolved?
Methodological Answer:
Discrepancies in yield often arise from competing reaction pathways or solvent effects. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) and identify optimal conditions. For example, a Central Composite Design (CCD) was applied in flow-chemistry syntheses to model non-linear relationships .
- Kinetic Profiling : Monitor reaction progress via LC-MS to detect intermediates or byproducts. For diazomethane-mediated reactions, quenching at timed intervals helps identify side-reaction thresholds .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize transition states in SNAr reactions, while non-polar solvents favor cycloadditions .
Advanced: What strategies are recommended for in silico analysis of target binding affinity?
Methodological Answer:
Computational docking and dynamics simulations guide hypotheses for biological activity:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). For pyridyl-pyrrolidine derivatives, prioritize hydrogen bonding with active-site residues and π-π stacking with aromatic pockets .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions, critical for SAR optimization .
Q. Table 3: Docking Parameters for Target Interaction
| Software | Force Field | Grid Box Size (ų) | Reference |
|---|---|---|---|
| AutoDock Vina | Lamarckian GA | 20 × 20 × 20 | |
| Schrödinger | OPLS4 | 25 × 25 × 25 |
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
Poor aqueous solubility is common in halogenated polycyclic compounds. Mitigation strategies:
- Co-Solvent Systems : Use DMSO-water gradients (≤10% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the propan-1-one moiety to enhance bioavailability .
- Micellar Encapsulation : Non-ionic surfactants (e.g., Poloxamer 407) improve solubility in pharmacokinetic studies .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Given the fluorophenyl and pyrrolidine moieties, adhere to:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis .
- Waste Disposal : Quench reactive intermediates (e.g., diazomethane) with acidic ethanol before disposal .
- Emergency Response : For inhalation exposure, administer oxygen and seek immediate medical attention .
Advanced: How to validate synthetic scalability without compromising stereochemistry?
Methodological Answer:
- Continuous Flow Chemistry : Minimize epimerization risks by maintaining precise temperature control (e.g., 0–5°C) and short residence times, as demonstrated in analogous syntheses .
- Catalytic Asymmetric Methods : Chiral catalysts (e.g., Jacobsen’s thiourea) enforce enantioselectivity during cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
